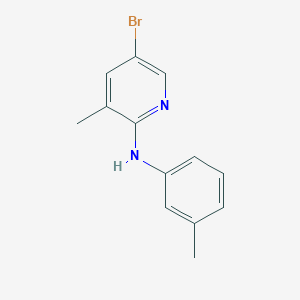
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Overview
Description
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a useful research compound. Its molecular formula is C13H13BrN2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a chemical compound with the molecular formula C₁₃H₁₃BrN₂. Its structure features a 2-pyridinamine core , making it significant in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group, which can influence its reactivity and biological interactions.
The compound's synthesis can be achieved through various methods, emphasizing strategic planning in synthetic organic chemistry. The following table summarizes key structural features and similarities with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine | C₁₃H₁₃BrN₂ | Similar structure; variations in substituents |
| 5-Bromo-3-nitro-N-(3-phenoxypropyl)pyridin-2-amine | C₁₄H₁₄BrN₃O₃ | Contains nitro group; different biological activity |
| 5-Bromo-4-methyl-N-(4-methoxyphenyl)-2-pyridinamine | C₁₄H₁₅BrN₂O | Different substituent positions; unique properties |
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of bromine and methyl groups can enhance its binding affinity and specificity, potentially modulating the activity of these targets.
Potential Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It may interact with neurotransmitter receptors, impacting signal transduction processes.
Biological Activity Studies
Research on the interactions of this compound with biological targets is essential for understanding its pharmacological potential. Preliminary studies indicate that it could exhibit antimicrobial , anti-inflammatory , and anticancer activities.
Case Studies and Findings
-
Antimicrobial Activity : A study demonstrated that similar compounds within the pyridine class exhibited significant antibacterial effects against resistant strains of Salmonella Typhi. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity at low concentrations.
Compound Name MIC (mg/mL) 5a 50 5b 25 5c 12.5 5d 6.25 - Anti-inflammatory Activity : Other derivatives have shown promising results in reducing the expression of inflammatory markers such as COX-2 and iNOS in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Investigations into the anticancer properties of pyridine derivatives have revealed synergistic effects when combined with existing chemotherapeutic agents, enhancing their efficacy against various cancer cell lines.
Properties
IUPAC Name |
5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYFARGCCOEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















